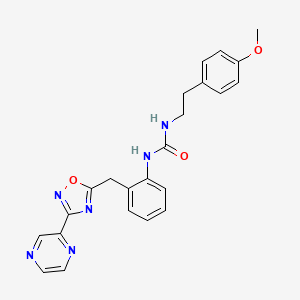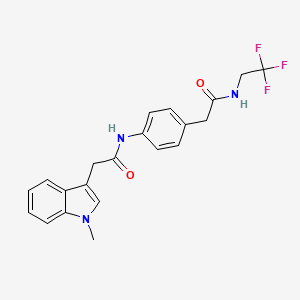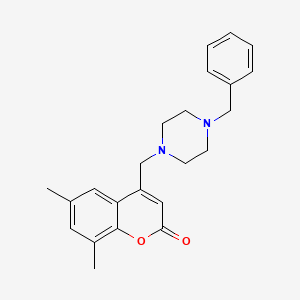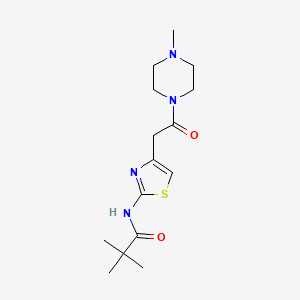
1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
A study focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like EGFR, tubulin, COX-2, and 5-LOX revealed moderate inhibitory effects, with certain compounds showing significant affinity and effects in analgesic and anti-inflammatory assays. This research underscores the therapeutic potential of such compounds in treating various conditions, suggesting a possible application area for the specified chemical compound (M. Faheem, 2018).
Antibacterial Activity
Research into novel oxadiazoles, including those with pyrazole elements, highlighted their antibacterial efficacy. Specific compounds exhibited significant activity against various bacterial strains, suggesting that such structures, including 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, could be potent antibacterial agents (N. P. Rai et al., 2009).
Hydrogel Formation and Property Tuning
A study on urea derivatives forming hydrogels in acidic conditions revealed that the morphology and rheology of these gels could be tuned by the identity of the anion, indicating the utility of such compounds in creating materials with specific physical properties (G. Lloyd & J. Steed, 2011).
Antiproliferative Effects in Cancer Research
Research involving (imidazo[1,2-a]pyrazin-6-yl)ureas demonstrated cytostatic activity against non-small cell lung cancer cell lines, suggesting that compounds with similar structures could be investigated for their potential to reactivate mutant p53 in cancer cells, providing a pathway for cancer treatment (M. Bazin et al., 2016).
Synthesis and Antibacterial Activity of Oxadiazoles
A study on the synthesis of oxadiazoles with methoxyphenyl substitutions and their antibacterial activity highlights the potential of such compounds in medicinal chemistry, suggesting applications in developing new antibacterial agents (А. А. Aghekyan et al., 2020).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-31-18-8-6-16(7-9-18)10-11-26-23(30)27-19-5-3-2-4-17(19)14-21-28-22(29-32-21)20-15-24-12-13-25-20/h2-9,12-13,15H,10-11,14H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSVPVTWFSQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)
![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)

![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)




![3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2615598.png)

![5-Azaspiro[2.5]octan-7-ol;hydrochloride](/img/structure/B2615601.png)
![(E)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2615603.png)
